4-Acetamido-3-methoxyphenylboronic acid is an organic compound classified as a boronic acid. Boronic acids are notable for their ability to form covalent bonds with diols, which makes them valuable in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This specific compound features a boronic acid group attached to a phenyl ring that is further substituted with both acetamido and methoxy groups. These substitutions can significantly influence its reactivity and applications in various chemical processes.
4-Acetamido-3-methoxyphenylboronic acid belongs to the class of boronic acids. It is characterized by its functional groups, including:
The synthesis of 4-acetamido-3-methoxyphenylboronic acid can be achieved through several methods, including:
A common synthetic route involves:
The molecular formula of 4-acetamido-3-methoxyphenylboronic acid is . Its structure includes:
Property | Value |
---|---|
Molecular Weight | 209.01 g/mol |
IUPAC Name | (4-acetamido-3-methoxyphenyl)boronic acid |
InChI Key | PZYTYORKBWJUKX-UHFFFAOYSA-N |
Canonical SMILES | B(C1=CC(=C(C=C1)NC(=O)C)OC)(O)O |
4-Acetamido-3-methoxyphenylboronic acid participates in various chemical reactions, including:
In laboratory settings, this compound can be reacted with different electrophiles under palladium-catalyzed conditions to yield diverse products. The choice of solvent and temperature can significantly affect the yield and selectivity of these reactions .
The mechanism of action for 4-acetamido-3-methoxyphenylboronic acid primarily revolves around its ability to form stable complexes with diols. This property is exploited in various applications, including:
The reactivity of this compound is influenced by the electronic effects of the methoxy and acetamido groups, which modulate its nucleophilicity and stability during reactions .
4-Acetamido-3-methoxyphenylboronic acid has several applications in scientific research:
This compound's unique structural features make it a versatile tool in both synthetic organic chemistry and medicinal chemistry .
CAS No.: 169062-92-4
CAS No.: 526-97-6
CAS No.: 189345-04-8
CAS No.: 25887-39-2
CAS No.: 1152-76-7